5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Catalog No.
S898417
CAS No.
1556457-89-6
M.F
C6H5BrN4
M. Wt
213.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

CAS Number

1556457-89-6

Product Name

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C6H5BrN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11)

InChI Key

TUJHMVADVRQFKX-UHFFFAOYSA-N

SMILES

C1=C(C2=CN=C(N=C2N1)N)Br

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)N)Br

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. Its molecular formula is C6H4BrN3C_6H_4BrN_3, with a molecular weight of approximately 198.02 g/mol. The compound features a bromine atom at the 5-position and an amino group at the 2-position of the pyrrolo[2,3-d]pyrimidine structure, which contributes to its chemical reactivity and biological properties. The compound is recognized for its potential in medicinal chemistry, particularly as a lead compound for drug development.

Typical of heterocycles, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions.
  • Amination: The amino group can participate in further reactions to form more complex molecules.
  • Cyclization: The compound can serve as a precursor in the synthesis of more complex heterocyclic compounds.

For instance, one synthesis method involves treating 7H-pyrrolo[2,3-d]pyrimidine with bromine in dimethylformamide (DMF) to yield the brominated product .

Research indicates that 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine exhibits significant biological activity. It has been studied as a potential inhibitor of focal adhesion kinase, an enzyme implicated in various cancers and other diseases. The compound's ability to inhibit this kinase suggests its potential as an anticancer agent . Additionally, it has shown promise in modulating other biological pathways due to its unique structural features.

Several methods have been developed for synthesizing 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine:

  • Bromination of 7H-pyrrolo[2,3-d]pyrimidine: This involves the addition of bromine to the pyrrolo[2,3-d]pyrimidine backbone in DMF as a solvent.
    python
    # Example reactionbromine + 7H-pyrrolo[2,3-d]pyrimidine → 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
  • Multi-step Synthesis: Utilizing starting materials like 5-bromo-2,4-dichloropyrimidine and conducting multiple steps involving cyclization and substitution reactions to achieve the desired product .

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several applications in medicinal chemistry:

  • Drug Development: It serves as a scaffold for developing new drugs targeting focal adhesion kinase and potentially other therapeutic targets.
  • Biochemical Research: Used in studies investigating cellular signaling pathways and cancer biology.

The compound's unique structure allows for modifications that can enhance its biological activity or selectivity.

Interaction studies have demonstrated that 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine interacts with specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as a selective inhibitor of focal adhesion kinase, which plays a crucial role in cancer cell migration and invasion. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological profile.

Several compounds share structural similarities with 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine1638761-56-40.96Contains a methyl group at the 7-position
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine22276-95-50.84Chlorine substitution at the 4-position
3-Bromo-1H-pyrrolo[2,3-b]pyridine74420-15-80.86Different ring structure; lacks pyrimidine moiety
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine281192-91-40.83Methyl substitution at the 1-position

These comparisons illustrate how variations in substituents affect the chemical properties and biological activities of these compounds while maintaining structural integrity within the pyrrolo-pyrimidine family.

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Dates

Modify: 2023-08-16

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